3-[(4-Propylphenoxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[(4-propylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-4-13-6-8-15(9-7-13)17-12-14-5-3-10-16-11-14;/h6-9,14,16H,2-5,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOHJAUKDRVZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview:
The most common synthetic approach involves the nucleophilic substitution of 4-propylphenol with piperidine. This reaction typically proceeds through the formation of an ether linkage, followed by quaternization or salt formation to produce the hydrochloride salt.
Reaction Conditions:
- Reagents: 4-propylphenol, piperidine
- Base: Suitable inorganic or organic bases such as potassium carbonate or sodium hydride
- Solvent: Aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile
- Temperature: Usually reflux conditions (~80–110°C)
- Process:
- Deprotonation of 4-propylphenol using the base
- Nucleophilic attack on a suitable electrophile or direct coupling with piperidine derivatives
- Post-reaction treatment with hydrochloric acid to form the hydrochloride salt
Research Data:
- The synthesis described in the patent literature involves reacting 4-propylphenol with piperidine in the presence of a base, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.
One-Pot Sequential Synthesis with Functionalized Intermediates
Methodology:
Recent advances include multi-stage one-pot reactions that combine coupling, hydrogenation, and functional group transformations to streamline synthesis.
Key Steps:
- Formation of a piperidine ring via hydrogenation of pyridine derivatives
- Alkylation with suitable alkylating agents, such as 3-(4-propylphenoxy)propyl mesylates
- Final salt formation with hydrochloric acid
Research Findings:
- Usuki et al. demonstrated a one-pot process involving Suzuki–Miyaura coupling followed by hydrogenation under mild conditions, which reduces impurities and improves yield.
- The process involves the use of aprotic solvents like DMF or N,N-dimethylacetamide, with reaction temperatures maintained at room temperature or slightly elevated conditions (~20–25°C), significantly milder than traditional reflux methods.
Industrial-Scale Synthesis Approaches
Process Optimization:
- The process avoids phase transfer catalysts, which are costly and toxic, favoring homogeneous reactions in solvents like N,N-dimethylacetamide or N-methyl-2-pyrrolidone.
- Reaction conditions are optimized to occur at ambient temperatures (20–25°C), reducing energy consumption and impurity formation.
- The key intermediate, 3-piperidinopropanol, is generated via reduction or hydrogenation of pyridine derivatives, followed by alkylation with 3-(4-propylphenoxy)propyl mesylates.
Reaction Scheme:
Piperidine + 4-propylphenol → Intermediate (ether formation)
Intermediate + Hydrochloric acid → Hydrochloride salt
Research Data:
- The process yields high purity products directly usable in pharmaceutical formulations, eliminating the need for extensive purification steps like chromatography or distillation.
Reaction Conditions and Data Summary
| Method | Reagents | Solvent | Temperature | Key Features | Yield | Purity |
|---|---|---|---|---|---|---|
| Direct coupling | 4-propylphenol, piperidine | DMF or acetonitrile | Reflux (~80–110°C) | Conventional, high energy | Moderate to high | Good, but impurities possible |
| One-pot coupling | 4-propylphenol derivatives, piperidine | DMF, NMP | 20–25°C | Mild, fewer impurities | High | High purity, scalable |
| Industrial process | 3-piperidinopropanol + mesylate | DMF, NMP | 20–25°C | Cost-effective, less impurity | >95% | Suitable for pharmaceutical use |
Research Findings and Innovations
- Chemoselectivity and Mild Conditions: Recent studies highlight the importance of maintaining optimal reactant concentrations and using mild hydrogenation conditions to improve selectivity and reduce by-products.
- Process Efficiency: The elimination of phase transfer catalysts and lower reaction temperatures in modern methods contribute to cleaner products and environmentally friendly processes.
- Scalability: The use of homogeneous reactions at room temperature simplifies scale-up, making industrial production more feasible and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Propylphenoxy)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is being investigated for its potential therapeutic effects. It has been studied as a candidate for treating various central nervous system (CNS) disorders, including:
- Anxiety Disorders : Preliminary studies suggest that compounds similar to 3-[(4-Propylphenoxy)methyl]piperidine may modulate neurotransmitter systems involved in anxiety regulation.
- Depression : Its structural analogs have been explored as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression .
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter receptors, particularly serotonin and norepinephrine receptors. Such interactions could lead to modifications in mood and behavior, making it a candidate for further exploration in neuropharmacological studies.
Drug Development
The compound's unique structure allows it to serve as a building block for synthesizing more complex molecules with potential therapeutic applications. It is being explored for its ability to enhance the efficacy of existing drugs or to develop new pharmacological agents.
Case Study 2: Antidepressant Activity
Research on similar compounds has shown promise as SSRIs. For instance, derivatives that share structural similarities with 3-[(4-Propylphenoxy)methyl]piperidine have been effective in clinical trials for depression treatment, highlighting the importance of further investigation into this compound's pharmacological profile .
Mechanism of Action
The mechanism of action of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Note: Data for 3-[(4-Propylphenoxy)methyl]piperidine HCl are inferred from structural analogs due to absence in evidence.
Structural and Functional Differences
- Substituent Effects: Propyl (Target Compound): The para-propyl group is a non-polar, electron-donating substituent, likely increasing lipophilicity (logP) compared to chloro or bromo analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility . Chloro/Bromo Groups: Electron-withdrawing halogens (Cl, Br) increase polarity and may influence binding affinity to targets like neurotransmitter transporters or enzymes . Alkyl Chains (Ethyl, Isopropyl): Ethyl and isopropyl groups balance lipophilicity and steric effects.
- Propyl-substituted analogs (~277.8 g/mol) may have better membrane permeability.
Toxicity and Regulatory Considerations
- Acute Hazards: Piperidine derivatives with chloro substituents (e.g., 3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl) are classified as harmful upon inhalation, ingestion, or dermal contact, with delayed effects noted in some cases .
- Environmental Impact: Limited data exist for most compounds, though 4-(Diphenylmethoxy)piperidine HCl’s ecological effects are understudied . Propyl-substituted analogs may exhibit slower degradation due to higher hydrophobicity.
- Regulatory Status: Compounds like 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl are discontinued, possibly due to regulatory or safety concerns .
Biological Activity
Overview
3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative that has garnered attention in various fields of research due to its potential biological activity. This compound is structurally characterized by the presence of a propyl group on the phenoxy moiety, which may influence its pharmacological properties.
- IUPAC Name: 3-[(4-propylphenoxy)methyl]piperidine; hydrochloride
- Molecular Formula: C15H23ClN2O
- CAS Number: 1219963-82-2
- InChI Key: JVOHJAUKDRVZQX-UHFFFAOYSA-N
The biological activity of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is thought to involve interactions with specific receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for various neurological functions.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antidepressant Activity: Studies suggest that 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride may possess antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
- Anxiolytic Effects: Preliminary research has shown promise in reducing anxiety-related behaviors, indicating a potential use in treating anxiety disorders.
Case Studies
-
Study on Antidepressant Effects:
- A study conducted on rodents demonstrated that administration of the compound significantly reduced immobility time in the forced swim test, suggesting antidepressant-like activity. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
-
Anxiolytic Activity Evaluation:
- In a separate experiment assessing anxiety levels using the elevated plus maze test, subjects treated with 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels.
Comparative Analysis with Similar Compounds
A comparative analysis with similar piperidine derivatives highlights the unique biological profile of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine | Bromine substitution | Moderate antidepressant effects |
| 3-[(4-Methylphenoxy)methyl]piperidine | Methyl substitution | Weak anxiolytic properties |
| 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride | Propyl substitution | Strong antidepressant and anxiolytic effects |
Synthesis and Preparation
The synthesis of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride typically involves:
- Reaction of 4-propylphenol with piperidine.
- Use of a suitable base and solvent to facilitate the reaction.
- Formation of an intermediate followed by treatment with hydrochloric acid to yield the final product.
Q & A
Q. How can researchers optimize the synthesis of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride?
Synthesis optimization involves solvent selection, reaction conditions, and purification steps. For example, hydrolysis of intermediates (e.g., halo-substituted alkyl or arylalkyl precursors) in aprotic solvents like amides, ethers, or nitriles can improve yield and reduce side reactions . Reaction monitoring via HPLC or TLC is critical to track intermediate formation. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>98%), as demonstrated in analogous piperidine derivatives .
Q. What analytical methods are recommended for characterizing this compound?
- HPLC : Assess purity using UV detection (e.g., 206 nm) with reverse-phase columns .
- 1H NMR : Confirm structural integrity by verifying peaks corresponding to the piperidine ring, propylphenoxy group, and hydrochloride counterion .
- LC/MS : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities .
- Melting Point Analysis : Compare observed values (e.g., 175–177°C) to literature data to confirm identity .
Q. How should researchers handle stability and storage challenges?
Store the compound in a dry environment at 2–8°C, protected from light and moisture to prevent decomposition . Stability under varying pH and temperature conditions should be tested via accelerated degradation studies. For example, analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride remain stable in inert atmospheres but degrade in acidic/basic media .
Advanced Research Questions
Q. How can computational tools aid in designing novel derivatives of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path simulations predict reactivity, such as substituent effects on the piperidine ring or phenoxy group. Platforms like ICReDD integrate computational and experimental data to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches . Virtual screening can also prioritize derivatives for biological testing.
Q. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility Checks : Repeat assays with independent batches.
- Impurity Profiling : Use LC/MS or NMR to identify byproducts (e.g., acetone residues detected at 0.2% in a related compound) .
- Dose-Response Studies : Confirm activity trends across concentrations. For example, discrepancies in enzyme inhibition data for piperidine derivatives were resolved by standardizing assay protocols .
Q. What strategies are recommended for scaling up synthesis while maintaining yield?
- Continuous Flow Chemistry : Reduces side reactions and improves heat management compared to batch processes.
- Solvent Recycling : Recover aprotic solvents (e.g., DMF, THF) via distillation .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosol formation is possible .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers assess its toxicity profile in the absence of complete data?
- Ames Test : Screen for mutagenicity using bacterial strains.
- In Vitro Cytotoxicity : Use cell lines (e.g., HEK293) to estimate IC50 values.
- Read-Across Analysis : Compare to structurally similar compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, which shows low acute toxicity but may irritate mucous membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
